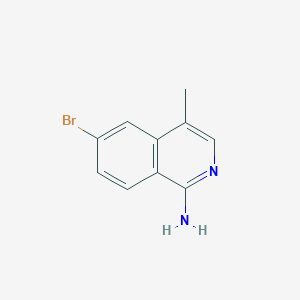

6-Bromo-4-methylisoquinolin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFCQPDKQMVPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Spectroscopic Characterization Methodologies

Quantum Chemical Investigations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental characteristics of molecular systems. imist.ma These methods provide a theoretical framework to understand and predict the behavior of molecules like 6-Bromo-4-methylisoquinolin-1-amine.

DFT calculations are widely employed to investigate the electronic structure and stability of organic molecules. imist.mamit.edu For isoquinoline (B145761) and its derivatives, DFT studies, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), help in understanding their electronic properties. researchgate.netrsc.org These calculations can determine the optimized geometry and electronic distribution, which are crucial for predicting the molecule's reactivity and potential interactions. rsc.orgresearchgate.net The stability of different isomers and tautomers can also be assessed by comparing their total energies, providing insights into the most probable structures under different conditions. imist.ma

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are utilized to determine the optimized molecular geometries of compounds like this compound. psu.edu Methods such as Hartree-Fock (HF) can be used alongside DFT to provide a comprehensive understanding of the molecule's three-dimensional structure. researchgate.net The calculated bond lengths, bond angles, and dihedral angles from these optimizations are fundamental for interpreting experimental data and understanding the molecule's conformational preferences. psu.edu

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. imist.maossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and can be used to predict its reactivity in chemical reactions. imist.marsc.org A smaller energy gap generally suggests higher reactivity. rsc.org For instance, in related quinoline (B57606) derivatives, the HOMO-LUMO gap has been calculated to understand their potential as nonlinear optical materials. ekb.eg

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 2 | - | - | 2.783 |

| Compound 9 | - | - | 3.995 |

Note: Data extracted from a study on quinoline derivatives, illustrating the typical range of energy gaps observed. rsc.org

Vibrational frequency analysis, performed computationally, is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes and their corresponding frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netresearchgate.net These calculations are often scaled to correct for systematic errors and to achieve better agreement with experimental data. psu.edu This detailed assignment provides a deeper understanding of the molecular structure and bonding.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays different colors to represent varying electrostatic potentials, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. researchgate.net This information is crucial for predicting intermolecular interactions and the sites of chemical reactions. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopic techniques are essential for validating the structures and properties predicted by computational methods. For this compound and related compounds, a suite of advanced spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. researchgate.netatlantis-press.com Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. acs.org Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and can be correlated with the HOMO-LUMO energy gap. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR analyses provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's proton and carbon skeletons.

A patent disclosure provides ¹H NMR data for this compound. chemicalbook.com The spectrum, typically recorded in a deuterated solvent like DMSO-d₆, would be expected to show distinct signals corresponding to each unique proton in the molecule. For instance, the methyl group protons at the 4-position would likely appear as a singlet in the upfield region of the spectrum. The aromatic protons on the isoquinoline core would produce a more complex pattern of signals in the downfield region, with their chemical shifts and coupling constants being indicative of their relative positions on the ring system and the electronic effects of the bromine and amine substituents. The protons of the primary amine group would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.5 | s |

| Aromatic-H | 7.0 - 8.5 | m |

| NH₂ | Variable | br s |

Note: This table represents expected values. Actual experimental data may vary based on solvent and experimental conditions. "s" denotes a singlet, "m" a multiplet, and "br s" a broad singlet.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, which can be used to confirm its molecular formula, C₁₀H₉BrN₂. The presence of a bromine atom would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum for the molecular ion [M]⁺ and any bromine-containing fragments.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of this compound, fragmentation would likely proceed through several pathways. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For aromatic amines, fragmentation can also involve the loss of small neutral molecules. Given the structure, potential fragmentation pathways could include the loss of the bromine atom, a hydrogen cyanide (HCN) molecule from the pyridine (B92270) ring, or cleavage of the methyl group. The stability of the resulting carbocations and radical cations dictates the relative abundance of the fragment ions observed in the spectrum.

Table 2: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | ~236/238 | Molecular ion peak showing bromine isotope pattern |

| [M-Br]⁺ | ~157 | Loss of a bromine atom |

| [M-HCN]⁺ | ~209/211 | Loss of hydrogen cyanide from the pyridine ring |

| [M-CH₃]⁺ | ~221/223 | Loss of the methyl group |

Note: The m/z values are approximate and the presence and intensity of fragments depend on the ionization technique and energy used.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

The primary amine (NH₂) group is expected to show two distinct stretching vibrations in the region of 3500-3200 cm⁻¹. The N-H bending vibration is typically observed around 1600 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The spectrum would also feature characteristic C=C and C=N stretching vibrations from the isoquinoline ring system in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.

Table 3: Expected Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3500 - 3200 (two bands) |

| Primary Amine (N-H) | Bend | ~1600 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (CH₃) | Stretch | <3000 |

| Aromatic C=C / C=N | Stretch | 1650 - 1450 |

| C-Br | Stretch | <800 |

Molecular Modeling and Docking Studies for Interaction Prediction (within general chemical contexts)

While specific molecular modeling and docking studies for this compound are not prominently featured in published literature, the principles of these computational methods can be applied to predict its potential interactions in a general chemical context. Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules.

A three-dimensional model of this compound can be generated and its geometry optimized using quantum mechanical or molecular mechanics methods. This allows for the calculation of various molecular properties, such as the distribution of electrostatic potential on the molecular surface. The electrostatic potential map would highlight electron-rich regions, such as the nitrogen atoms of the isoquinoline ring and the amine group, which could act as hydrogen bond acceptors. The amine protons would be identified as potential hydrogen bond donors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a general chemical context, docking could be used to simulate the interaction of this compound with a model receptor or enzyme active site. The results of such a study would be a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. These predicted interactions, which could include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), provide a theoretical basis for understanding how this molecule might interact with other chemical species.

Advanced Academic Applications and Derivatization Potential

Utilization as a Versatile Synthetic Building Block

The strategic placement of three distinct functional groups on the isoquinoline (B145761) core makes 6-Bromo-4-methylisoquinolin-1-amine a highly adaptable precursor in organic synthesis. The bromine atom at the C-6 position serves as a versatile handle for a variety of cross-coupling reactions, while the primary amine at the C-1 position can participate in numerous condensation and cyclization reactions. The methyl group at C-4 can also influence the reactivity and physical properties of the molecule and its derivatives.

Precursor for Complex Polycyclic Heterocyclic Systems

The 1-aminoisoquinoline (B73089) moiety is a key synthon for the construction of fused heterocyclic systems. The amino group can act as a nucleophile in reactions with various electrophiles, leading to the formation of new rings fused to the isoquinoline core. For instance, condensation reactions with dicarbonyl compounds or their equivalents can pave the way for the synthesis of novel polycyclic aromatic systems containing multiple nitrogen atoms.

Furthermore, the bromine atom at the 6-position can be exploited in intramolecular cyclization reactions. Following a coupling reaction to introduce a suitable reactive partner, a subsequent intramolecular cyclization can lead to the formation of intricate, multi-ring structures. This dual functionality allows for a programmed, stepwise approach to the synthesis of complex heterocyclic architectures that are often challenging to access through other synthetic routes. The synthesis of isoquinolinequinone-containing polycyclic compounds through cycloaddition reactions highlights the utility of the isoquinoline scaffold in creating complex systems. nih.gov

Scaffold for the Synthesis of Natural Product Analogs

The isoquinoline nucleus is a fundamental component of numerous alkaloids and other biologically active natural products. This compound represents a valuable starting material for the synthesis of analogs of these natural products. The bromine atom allows for the introduction of various substituents at the 6-position through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nobelprize.org This enables the systematic modification of the isoquinoline core to explore structure-activity relationships and develop novel therapeutic agents.

The amino group at the 1-position can be further functionalized or used as an anchoring point for the attachment of other molecular fragments, mimicking the structural diversity found in nature. The ability to readily modify the isoquinoline scaffold at multiple positions makes this compound an attractive platform for medicinal chemistry and drug discovery programs.

Intermediate for the Development of Advanced Chemical Tools

The unique electronic and steric properties of the this compound scaffold make it an intriguing intermediate for the development of advanced chemical tools. The strategic placement of the amino and bromo groups allows for orthogonal functionalization, enabling the synthesis of bifunctional molecules. For example, the amino group could be derivatized with a reporter molecule, such as a fluorophore, while the bromo group could be used to attach a reactive group for covalent labeling of biomolecules.

Moreover, the isoquinoline core itself can be a source of interesting chemical properties. The development of substituted isoquinolines as fluorescent probes and sensors is an active area of research. The derivatization of this compound could lead to the creation of novel chemical tools for studying biological processes with high spatial and temporal resolution.

Exploration in Material Science Research

The photophysical properties of aromatic and heteroaromatic compounds are of great interest for applications in materials science. The extended π-system of the isoquinoline ring suggests that its derivatives may possess interesting electronic and optical properties.

Components for Organic Electronic Materials

The isoquinoline nucleus, with its electron-deficient nature, can be incorporated into larger conjugated systems for applications in organic electronics. The bromine atom on this compound provides a convenient point for extending the π-conjugation through cross-coupling reactions with other aromatic or heteroaromatic building blocks. This could lead to the synthesis of novel organic semiconductors with tailored electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties by modifying the substituents on the isoquinoline core is a key advantage in the design of new organic electronic materials.

Building Blocks for Fluorescent Dyes and Probes

Isoquinoline derivatives are known to exhibit fluorescence, and their emission properties can be modulated by the nature and position of substituents on the heterocyclic ring. nih.govrsc.org The presence of an electron-donating amino group and an electron-withdrawing bromine atom on the this compound scaffold suggests that it could serve as a core structure for the development of new fluorescent dyes.

The fluorescence of substituted isoquinolines can be sensitive to the local environment, making them potentially useful as fluorescent probes for sensing ions, pH, or biomolecules. For example, the emission spectra of some isoquinoline derivatives show significant shifts in response to changes in solvent polarity or upon binding to a target analyte. rsc.orgnih.gov The derivatization of the amino group or the substitution of the bromine atom in this compound could be used to fine-tune the photophysical properties and introduce specific recognition elements for the development of novel fluorescent sensors.

The following table summarizes the photophysical properties of some substituted isoquinoline derivatives, illustrating the tunability of their fluorescence.

| Compound | Substitution Pattern | Excitation (nm) | Emission (nm) | Stokes Shift (nm) |

| 1,7-substituted isoquinoline | Pyrrolidin-1-yl | ~450 | 536-583 | ~86-133 |

| 1,8-substituted isoquinoline | Piperidin-1-yl | ~450 | 510-561 | ~60-111 |

| 9-phenyl-isoquinolinium | Phenyl at C-9 | Not specified | 512 | Not specified |

| 9-(p-methoxyphenyl)-isoquinolinium | p-methoxyphenyl at C-9 | Not specified | 526 | Not specified |

Data compiled from studies on various substituted isoquinoline derivatives and isoquinolinium salts. rsc.orgnih.gov The exact photophysical properties of this compound and its derivatives would require experimental characterization.

Fundamental Research in Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing the foundational knowledge required to predict reaction outcomes, control selectivity, and design novel synthetic methodologies. The unique electronic and steric properties of this compound make it an intriguing candidate for probing the intricate details of chemical transformations.

Investigation of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are critical concepts in chemical synthesis, dictating the spatial orientation and position of bond formation. While direct research on this compound in this context is limited, the broader class of isoquinolines has been the subject of such studies. For instance, the functionalization of the isoquinoline scaffold can be directed to various positions, and the existing substituents on this compound would undoubtedly influence the regiochemical outcome of further reactions.

The electron-donating amine group at the C1 position, the methyl group at C4, and the bromine atom at C6 would collectively influence the electron density distribution of the isoquinoline ring system. This, in turn, would direct the approach of electrophilic or nucleophilic reagents to specific sites. For example, in transition metal-catalyzed C-H functionalization reactions, the directing-group ability of the amine or the nitrogen atom of the isoquinoline ring could be explored to achieve regioselective derivatization.

A hypothetical study on the regioselectivity of an electrophilic aromatic substitution on this compound could yield valuable data on the directing effects of its substituents. The potential outcomes would depend on the reaction conditions and the nature of the electrophile.

| Potential Product | Position of Substitution | Influencing Factors |

| Product A | C5 or C7 | Ortho/para-directing effect of the amine group |

| Product B | C8 | Steric hindrance from the peri-position to the nitrogen |

| Product C | C3 | Electronic effects of the existing substituents |

Stereoselectivity, on the other hand, would be a key consideration in reactions involving the creation of new chiral centers. For instance, if the amine group of this compound were to be acylated with a chiral reagent, the potential for diastereoselective transformations could be investigated. Similarly, asymmetric hydrogenation of the isoquinoline ring, guided by a chiral catalyst, would be a subject of interest for stereoselective studies.

Studies on Catalyst Development for Isoquinoline Functionalization

The development of novel and efficient catalysts for the functionalization of heterocyclic compounds like isoquinoline is a vibrant area of research. Substituted isoquinolines can serve as ligands for transition metals, forming catalysts with unique properties. The nitrogen atom of the isoquinoline ring and the exocyclic amine group in this compound could act as bidentate or monodentate ligands for various metal centers.

The electronic and steric environment around the metal center can be fine-tuned by the substituents on the isoquinoline ligand. The bromine atom at the C6 position of this compound could be utilized for cross-coupling reactions to introduce further diversity, thereby systematically modifying the ligand's properties and the resulting catalyst's activity and selectivity.

For example, a palladium complex bearing a derivative of this compound as a ligand could be synthesized and its catalytic activity in a model cross-coupling reaction, such as a Suzuki-Miyaura coupling, could be evaluated. The performance of this catalyst could be compared with catalysts bearing other substituted isoquinoline ligands to understand the structure-activity relationship.

| Catalyst Component | Role in Catalysis | Potential for Investigation |

| Isoquinoline Nitrogen | Coordination to the metal center | Influence on the electronic properties of the catalyst |

| C1-Amine Group | Secondary coordination site, potential for hydrogen bonding | Modulation of catalyst stability and selectivity |

| C4-Methyl Group | Steric influence | Control of substrate approach and product selectivity |

| C6-Bromo Group | Site for further modification | Systematic tuning of ligand properties |

In Rh(III)-catalyzed syntheses of 1-aminoisoquinolines, the mechanism often involves C-H activation and annulation. nih.gov While this compound would be a product in such a reaction, its derivatives could be explored as ligands in similar catalytic systems to probe the effect of substitution on the catalytic cycle.

Q & A

Basic: What are the common synthetic routes for 6-Bromo-4-methylisoquinolin-1-amine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via a one-step protocol involving nucleophilic aromatic substitution. For example, refluxing 6-bromo-4-chloroisoquinoline with a primary amine (e.g., methylamine) in the presence of Hünig’s base (diisopropylethylamine) for 16 hours yields the target compound with >80% efficiency . Key optimization factors include:

- Temperature : Reflux conditions (e.g., 100–120°C) ensure sufficient activation energy for substitution.

- Catalyst/base : Hünig’s base enhances nucleophilicity and neutralizes HCl byproducts.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates.

Advanced: How can computational retrosynthesis tools predict novel routes for this compound?

Answer:

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose synthetic pathways. For instance:

Precursor scoring : Identifies commercially available starting materials (e.g., 4-methylisoquinoline derivatives).

Reaction plausibility : Validates steps using historical reaction data (e.g., bromination at position 6 via electrophilic substitution) .

Feasibility checks : Considers steric/electronic effects of the methyl and bromine groups on reactivity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and the methyl group (δ 2.5–3.0 ppm) .

- <sup>13</sup>C NMR : The quaternary carbons adjacent to bromine (C-6, δ ~120 ppm) and the amine (C-1, δ ~150 ppm) confirm substitution patterns .

- Mass spectrometry : A molecular ion peak at m/z 237.10 (M+H)<sup>+</sup> validates the molecular formula (C10H9BrN2) .

Advanced: How should researchers address contradictions in spectral or reactivity data for this compound?

Answer:

- Triangulation : Cross-validate data using multiple techniques (e.g., IR for amine confirmation, elemental analysis for purity >98%) .

- Replicate synthesis : Test alternative routes (e.g., Pd-catalyzed amination) to rule out pathway-specific artifacts .

- Computational validation : Compare experimental <sup>13</sup>C shifts with DFT-calculated values to resolve ambiguities .

Basic: What are the solubility and storage requirements for this compound?

Answer:

- Solubility : Soluble in DMSO (10 mM stock solutions), moderately in methanol/ethanol. Insoluble in water due to hydrophobic isoquinoline core .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Lyophilized samples remain stable for >6 months .

Advanced: What mechanistic insights explain the regioselectivity of bromine substitution in this compound?

Answer:

Bromination occurs preferentially at position 6 due to:

Electronic effects : Electron-donating methyl group at C-4 activates the ortho/para positions (C-1 and C-6).

Steric factors : C-6 is less hindered than C-1, favoring electrophilic attack .

Directing groups : The amine at C-1 deactivates the ring but may participate in transient coordination with Br2 or FeBr3 .

Basic: Which analytical methods confirm the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >98% is standard for research-grade material .

- TLC : Compare with a reference standard (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C 50.67%, H 3.82%, N 11.81%) .

Advanced: How can QSAR models guide structural modifications to enhance bioactivity?

Answer:

- Descriptor selection : Include logP (lipophilicity), polar surface area (membrane permeability), and Hammett σ values (electronic effects of substituents).

- Validation : Test analogs (e.g., 6-fluoro or 4-ethyl derivatives) to refine predictions for targets like kinase inhibition .

Basic: What precautions are necessary when handling this compound in air-sensitive reactions?

Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the amine group.

- Drying : Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis .

Advanced: How does the compound’s stability under acidic/basic conditions impact reaction design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.